molecular formula C11H10I2N2O4 B109223 3,5-Diacetamido-2,6-diiodobenzoic acid CAS No. 162193-53-5

3,5-Diacetamido-2,6-diiodobenzoic acid

Cat. No. B109223
M. Wt: 488.02 g/mol
InChI Key: FMBYKVSRFAJNHZ-UHFFFAOYSA-N
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Description

3,5-Diacetamido-2,6-diiodobenzoic acid, more commonly known as DADB, is a chemical compound that is widely used in laboratory experiments and scientific research. It is a derivative of benzoic acid and contains two acetamido groups and two diiodo groups. DADB is an important tool in the field of organic chemistry, as it can be used in a variety of experiments and can be synthesized in a relatively simple manner. It has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a stabilizing agent in organic solvents. In addition, DADB has been found to have a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems.

Scientific Research Applications

Metabolic Behavior and Drug Retention

3,5-Diacetamido-2,6-diiodobenzoic acid, also known as diatrizoate, has been studied for its metabolic behavior and drug retention properties. Weiss et al. (1981) investigated the metabolic products of diatrizoate and its derivatives using iodine-131-labeled compounds in rabbits. They found that diatrizoate was partially deacetylated to its amine forms in liver microsomes and retained about 1% of the nominal doses following intracardiac injection in rabbits (Weiss et al., 1981).

Transformation by Fungi

Rode and Müller (1998) explored the transformation of diatrizoate by the fungus Trametes versicolor. They discovered that this fungus could transform diatrizoate and related compounds, leading to partial deiodination and the formation of various extracellular metabolites (Rode & Müller, 1998).

Liquid Chromatographic Assay

Farag (1995) developed a liquid chromatographic method for analyzing diatrizoate and its diiodo degradation products in radio-opaque solutions. This method proved to be accurate and precise for detecting these compounds (Farag, 1995).

Electrosynthesis and Bifunctional Electrocatalyst

Nasirizadeh et al. (2013) reported on the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for simultaneous determination of various substances. Although not directly focused on 3,5-Diacetamido-2,6-diiodobenzoic acid, this research demonstrates the broader application of similar compounds in electrochemical studies (Nasirizadeh et al., 2013).

Bismuth-Based Cyclic Synthesis

Kindra and Evans (2014) conducted research on bismuth-based cyclic synthesis involving compounds related to 3,5-Diacetamido-2,6-diiodobenzoic acid, highlighting the potential of this compound in complex synthetic processes (Kindra & Evans, 2014).

Future Directions

The future directions for research on “3,5-Diacetamido-2,6-diiodobenzoic acid” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

3,5-diacetamido-2,6-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2N2O4/c1-4(16)14-6-3-7(15-5(2)17)10(13)8(9(6)12)11(18)19/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYKVSRFAJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1I)C(=O)O)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diacetamido-2,6-diiodobenzoic acid

CAS RN

162193-53-5
Record name 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-BIS(ACETYLAMINO)-2,6-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5G3OH9RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Larsen, C Moore, J Sprague, B Cloke… - Journal of the …, 1956 - ACS Publications
Method A. Formylation Using Excess Dimethylformamide.—Seventy-seven grams (0.5 mole) of phosphorusoxy-chloride was added dropwise xvith stirring and cooling to 146 g.(2moles) …
Number of citations: 61 pubs.acs.org
KVKM Schoutteten, T Hennebel, E Dheere… - Chemosphere, 2016 - Elsevier
The combination of ozonation and activated carbon (AC) adsorption is an established technology for removal of trace organic contaminants (TrOCs). In contrast to oxidation, reduction of …
Number of citations: 22 www.sciencedirect.com
M Llorca, D Lucas, L Ferrando-Climent… - … of Chromatography A, 2016 - Elsevier
A new approach for the screening of 33 pharmaceuticals and 113 of their known transformation products in wastewaters was developed. The methodology is based on the analysis of …
Number of citations: 44 www.sciencedirect.com
K Schoutteten - 2017 - biblio.ugent.be
The rising world population and overall increase in living standards creates a global pressure on the supply of clean fresh water. This is tied to an increasing use of chemicals (eg …
Number of citations: 4 biblio.ugent.be

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